4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylsulfanylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O2S/c1-31-15-8-6-7-14(13-15)28-23(29)17-10-3-2-9-16(17)20(26-28)22-25-21(27-30-22)18-11-4-5-12-19(18)24/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBITFPXJGWSBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-(3-(methylthio)phenyl)phthalazin-1(2H)-one is a complex organic molecule notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features several functional groups that contribute to its chemical behavior and biological activity:
- Oxadiazole Ring : Known for its role in various biological activities.
- Phthalazinone Core : Associated with diverse pharmacological effects.
- Bromine and Methylthio Substituents : Enhance reactivity and biological profile.
Molecular Formula and Weight
- Molecular Formula : C19H16BrN3O2S
- Molecular Weight : 426.31 g/mol
Anticancer Activity
Several derivatives of phthalazinones have shown potential anticancer activity. The presence of bromine in the structure may enhance cytotoxicity against certain cancer cell lines. For instance, studies on similar compounds have demonstrated significant inhibition of tumor growth in vitro and in vivo models.
Acetylcholinesterase Inhibition
Recent studies have highlighted the potential of compounds containing methylthio groups to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Although specific data on this compound is scarce, related compounds have shown promising AChE inhibitory effects with IC50 values ranging from 3.11 μM to 55.36 μM across different isoforms .
Table of Relevant Studies
The exact mechanism of action for This compound remains under investigation. However, it is hypothesized that the oxadiazole ring may facilitate interactions with biological targets due to its electron-withdrawing nature, potentially allowing for electrophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H13BrN4O2
- Molecular Weight : 445.3 g/mol
- Structural Features : The compound contains a phthalazinone core linked to an oxadiazole moiety and a bromophenyl group, which contributes to its biological activities.
Anticancer Activity
Research has indicated that compounds featuring oxadiazole structures exhibit promising anticancer properties. The compound under discussion has been evaluated for its efficacy against various cancer cell lines.
- Mechanism of Action : It is believed that the presence of the oxadiazole ring enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells.
-
Case Studies :
- A study demonstrated that derivatives of oxadiazoles showed significant cytotoxicity against breast and lung cancer cell lines. The specific interactions at the molecular level were investigated using in silico docking studies, which suggested favorable binding affinities to key proteins involved in cancer progression .
- Another investigation into similar compounds highlighted their ability to inhibit tumor growth in vivo models, thereby supporting their further development as anticancer agents .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial activity. The structural components, particularly the bromophenyl and methylthio groups, are known to contribute to enhanced antibacterial and antifungal properties.
- Research Findings :
Protein Interaction Studies
The ability of this compound to bind effectively with proteins makes it a candidate for further exploration in molecular biology.
- Applications in Drug Design : The compound can serve as a lead structure for designing new inhibitors targeting specific proteins involved in disease mechanisms. Molecular docking simulations have provided insights into how modifications can enhance binding affinity and selectivity .
Summary of Research Findings
Chemical Reactions Analysis
Synthetic Routes
The phthalazinone-oxadiazole core is synthesized via cyclization of semicarbazide derivatives or hydrazides under acidic conditions. For example:
-
Cyclodehydration : Acid hydrazides react with aromatic acids and POCl₃ to form 1,3,4-oxadiazoles .
-
Ultrasonic-Assisted Synthesis : 4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivatives are synthesized under ultrasound irradiation, improving yields and reaction times .
Example Reaction Pathway :
Bromophenyl Substitution
The 2-bromophenyl group enables cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Pd-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups .
-
Nucleophilic Aromatic Substitution : Bromine may react with amines or thiols under basic conditions .
Methylthio Group Reactivity
The 3-(methylthio)phenyl moiety can undergo:
-
Oxidation : Conversion to sulfoxide or sulfone using H₂O₂ or mCPBA.
-
Alkylation/Dealkylation : Reaction with alkyl halides or nucleophiles .
Oxadiazole Ring
-
Mannich Reaction : Reacts with formaldehyde and primary amines (e.g., p-toluidine) to form aminomethyl derivatives .
-
Thiol-Disulfide Exchange : The mercapto group (-SH) in precursor oxadiazoles participates in redox reactions .
Phthalazinone Ring
Biological Activity
Structural analogs exhibit:
-
Anti-Proliferative Activity : Against HepG2 and MCF-7 cell lines (IC₅₀: 2.5–8.7 μM) .
-
Antimicrobial Activity : Pyrazoline and triazole derivatives show efficacy against bacterial/fungal strains .
Mechanistic Insights
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and what catalytic conditions optimize yield?
- Methodology : Utilize heterocyclic coupling reactions under heterogeneous catalytic conditions. For example, combine substituted oxadiazole precursors with phthalazinone derivatives in PEG-400 solvent at 70–80°C with a catalyst (e.g., Bleaching Earth Clay, pH 12.5). Monitor reaction progress via TLC and purify via recrystallization in aqueous acetic acid .
- Key Data :
| Reaction Time | Temperature | Catalyst Loading | Yield (%) |
|---|---|---|---|
| 1–2 hours | 70–80°C | 10 wt % | 65–75 |
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- IR Spectroscopy : Identify characteristic peaks for oxadiazole (C=N stretch at 1600–1650 cm⁻¹) and methylthio groups (C–S stretch at 650–750 cm⁻¹) .
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methylthio (δ 2.5–3.0 ppm). Use DEPT-135 for quaternary carbon confirmation .
- Example Data :
| Functional Group | IR Peak (cm⁻¹) | ¹H NMR (ppm) |
|---|---|---|
| 1,2,4-Oxadiazole | 1620 | – |
| Methylthio | 700 | 2.7 (s, 3H) |
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with biological targets. Parameterize the oxadiazole ring and phthalazinone core using DFT-optimized geometries. Validate with experimental data (e.g., IC₅₀ values) .
Advanced Research Questions
Q. How to design a study investigating the compound’s structure-activity relationship (SAR) for kinase inhibition?
- Methodology :
- Step 1 : Synthesize analogs with varied substituents (e.g., replace bromophenyl with fluorophenyl or adjust methylthio positioning).
- Step 2 : Test inhibition against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Step 3 : Correlate electronic effects (Hammett σ values) with activity trends .
- Experimental Design : Use a split-plot design with rootstocks (analogs) as subplots and kinase targets as sub-subplots, replicated 4x .
Q. How to resolve discrepancies in spectral data during characterization?
- Methodology : Cross-validate with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY for spatial proximity). For ambiguous proton signals, use deuterium exchange or shift reagents .
- Case Study : A ¹H NMR singlet at δ 2.7 ppm initially misassigned to methylthio was confirmed via HSQC correlation to a sulfur-bound carbon .
Q. What strategies mitigate degradation during in vivo pharmacokinetic studies?
- Methodology :
- Stabilization : Use lyophilization with cryoprotectants (e.g., trehalose) for storage.
- Metabolic Analysis : Perform LC-MS/MS to identify degradation products (e.g., demethylated or oxidized metabolites) .
- Data :
| Storage Condition | Half-Life (Hours) | Major Degradant |
|---|---|---|
| -80°C (lyophilized) | >120 | None |
| 25°C (aqueous) | 24 | Sulfoxide |
Contradictory Data Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile?
- Resolution :
- Variable Testing : Solubility varies with solvent polarity (e.g., DMSO > water). Use Hansen solubility parameters for optimization.
- pH Dependence : Protonation of the phthalazinone N-atom increases solubility in acidic buffers (pH < 4) .
- Table :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25 |
| Water | 0.3 |
| Ethanol | 5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
